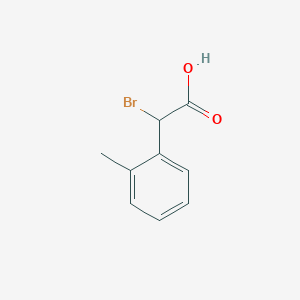
Bromo(2-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(2-methylphenyl)acetic acid, also known as 2-(4-bromo-2-methylphenyl)acetic acid, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where one hydrogen atom is replaced by a bromo(2-methylphenyl) group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(2-methylphenyl)acetic acid can be synthesized through the bromination of methylphenyl acetic acid. The process involves dissolving methylphenyl acetic acid in a high boiling solvent such as benzene, chlorobenzene, or dichlorobenzene. A bromating agent like bromine or bromo-succinimide is added along with a catalyst such as azodiisobutyronitrile or benzoyl peroxide. The reaction is initiated under incandescent light at temperatures between 80°C to 130°C for 6 to 12 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The use of high boiling solvents and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to achieve a high yield of up to 90% with HPLC purity greater than 98.5% .
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydrosulfide (NaSH·H2O) can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of compounds like α-mercaptophenylacetic acid.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
Bromo(2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of bromo(2-methylphenyl)acetic acid involves its interaction with molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the aromatic ring towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
- 2-Bromo-2-chlorophenylacetic acid
Uniqueness
Bromo(2-methylphenyl)acetic acid is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .
Propriétés
Numéro CAS |
29302-73-6 |
|---|---|
Formule moléculaire |
C9H9BrO2 |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-bromo-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Clé InChI |
ADJAWAHSDBSEIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
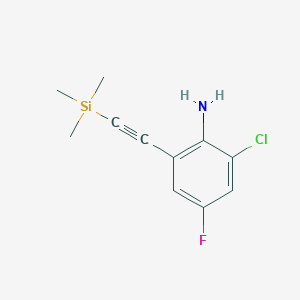


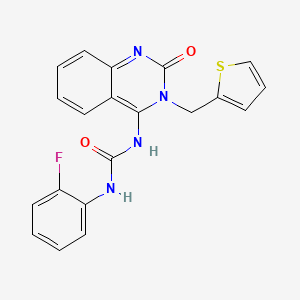
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)


![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
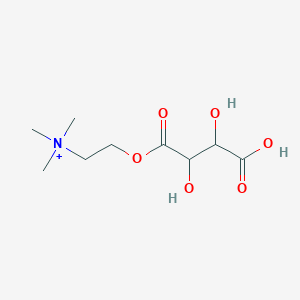
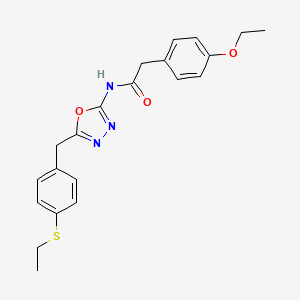
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
